PEG4 Spacer Length (14 Å) Versus PEG2 and PEG8: Quantitative Dimensional Comparison
Azido-PEG4-Thiol contains a discrete PEG4 spacer comprising four ethylene glycol repeat units, corresponding to an extended chain length of approximately 14 Å (1.4 nm) . This places it at the shorter end of the PEG spacer spectrum relative to common alternatives: PEG2 linkers provide only ~7-8 Å (insufficient spatial separation for many bioconjugation applications), while PEG8 linkers extend to ~28 Å (increasing conformational flexibility that may reduce PROTAC degradation efficiency) . The 14 Å PEG4 spacer has been empirically established as an optimal starting length for PROTAC linker optimization, striking a balance between providing adequate separation for ternary complex formation while minimizing excess conformational entropy [1].
| Evidence Dimension | Spacer arm length (extended conformation) |
|---|---|
| Target Compound Data | 14 Å (1.4 nm) |
| Comparator Or Baseline | PEG2: ~7-8 Å; PEG6: ~21 Å; PEG8: ~28 Å; PEG12: ~42 Å |
| Quantified Difference | PEG4 is 1.8× longer than PEG2 and 50% shorter than PEG8 |
| Conditions | Extended chain conformation estimation based on tetraethylene glycol repeat units; consistent across PEG4-based linkers |
Why This Matters
The 14 Å spacer provides empirically validated optimal separation distance for PROTAC ternary complex formation while maintaining monodispersity for reproducible conjugation stoichiometry.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. PEG4, PEG6, and PEG8 have become empirical standards for PROTAC linker optimization. View Source
